molecular formula C6H12FNO B1449240 1-(3-Fluoropropyl)azetidin-3-ol CAS No. 1542666-89-6

1-(3-Fluoropropyl)azetidin-3-ol

Cat. No. B1449240
M. Wt: 133.16 g/mol
InChI Key: DVDFXJUKLOZIIX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of 1-(3-fluoropropyl)azetidin-3-ol oxalate molecule . High-quality images of 3D molecular structure, molecular surfaces, and molecular orbitals of 1-(3-fluoropropyl)azetidin-3-ol oxalate have been created .

Scientific Research Applications

  • Chemical Transformations and Synthesis : A study by Mollet, D’hooghe, and de Kimpe (2011) explored the transformation of trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, highlighting the reactivity and potential for creating novel compounds (Mollet, D’hooghe, & de Kimpe, 2011).

  • Cholesterol Absorption Inhibition : Rosenblum et al. (1998) discovered a potent, orally active inhibitor of cholesterol absorption, a compound derived from the azetidinone class, indicating its potential in treating cholesterol-related conditions (Rosenblum et al., 1998).

  • Synthesis Optimization for Industrial Applications : Reddy et al. (2011) emphasized an optimized process for synthesizing 1-Benzylazetidin-3-ol, an important intermediate for substituted Azetidine, demonstrating the industrial relevance of these compounds (Reddy et al., 2011).

  • Antibacterial Agents : Frigola et al. (1994) synthesized 7-azetidinylquinolones with significant in vitro activity against Gram-positive and Gram-negative bacteria, showcasing the antibacterial potential of azetidinyl derivatives (Frigola et al., 1994).

  • Drug Design and Development : Dubois, Lazaridou, Choi, Mousseau, and Bull (2019) reported on the synthesis of 3-Aryl-3-Sulfanyl Azetidines via an Fe-catalyzed thiol alkylation, contributing to drug discovery programs (Dubois et al., 2019).

  • Fluorine Chemistry : Alvernhe, Laurent, Touhami, Bartnik, and Mloston (1985) studied the action of acid fluorhydrique on aza-1 bicyclo alkanes to form 3-fluoro azetidines, highlighting the role of fluorine in chemical transformations (Alvernhe et al., 1985).

Safety And Hazards

Safety information for azetidin-3-ol indicates that it is classified under GHS05, with the signal word “Danger”. Hazard statements include H314, and precautionary statements include P303+P361+P353-P363-P304+P340-P310-P321-P260-P264-P280-P305+P351+P338-P405-P501 .

Future Directions

The addition of fluorine to the molecular structure of compounds like AZD9833, a clinical candidate, has been studied for its effects on lipophilicity, permeability, and metabolism . This suggests that fluorinated analogues of compounds like 1-(3-Fluoropropyl)azetidin-3-ol could be a future direction for research.

properties

IUPAC Name

1-(3-fluoropropyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-2-1-3-8-4-6(9)5-8/h6,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDFXJUKLOZIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoropropyl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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